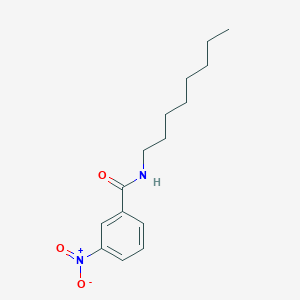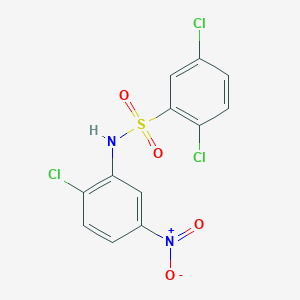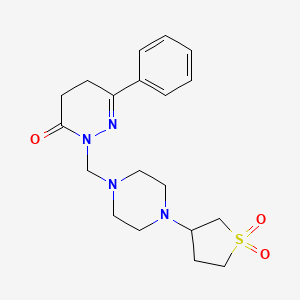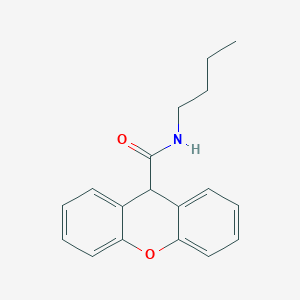
N,N'-bis(3-chloropropyl)benzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide is an organic compound characterized by the presence of two chloropropyl groups attached to a benzene ring through amide linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:
Activation of Benzene-1,3-dicarboxylic Acid: The carboxylic acid groups are activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Amidation Reaction: The activated benzene-1,3-dicarboxylic acid is then reacted with 3-chloropropylamine in the presence of a base such as triethylamine to form N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide.
Industrial Production Methods
Industrial production methods for N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atoms.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include N,N’-bis(3-azidopropyl)benzene-1,3-dicarboxamide or N,N’-bis(3-thiocyanatopropyl)benzene-1,3-dicarboxamide.
Hydrolysis: Products include benzene-1,3-dicarboxylic acid and 3-chloropropylamine.
Aplicaciones Científicas De Investigación
N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and coordination compounds with unique properties.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The chloropropyl groups can form covalent bonds with nucleophilic sites on proteins, thereby altering their function.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(2-chloroethyl)benzene-1,3-dicarboxamide: Similar structure but with ethyl groups instead of propyl groups.
N,N’-bis(3-bromopropyl)benzene-1,3-dicarboxamide: Similar structure but with bromine atoms instead of chlorine atoms.
Uniqueness
N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide is unique due to the presence of chloropropyl groups, which confer specific reactivity and properties
Propiedades
Fórmula molecular |
C14H18Cl2N2O2 |
|---|---|
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
1-N,3-N-bis(3-chloropropyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-6-2-8-17-13(19)11-4-1-5-12(10-11)14(20)18-9-3-7-16/h1,4-5,10H,2-3,6-9H2,(H,17,19)(H,18,20) |
Clave InChI |
HWMSUFGWFOSCFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)NCCCCl)C(=O)NCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propan-2-yl 5-[({3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B11021829.png)
![1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021837.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11021857.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-leucine](/img/structure/B11021863.png)




![Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11021878.png)
![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-alanine](/img/structure/B11021893.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11021898.png)
![N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11021901.png)
![N-(1H-indol-5-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021906.png)
